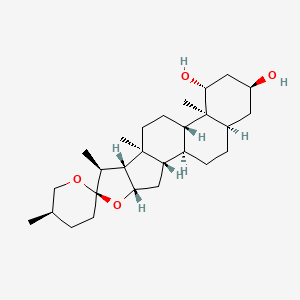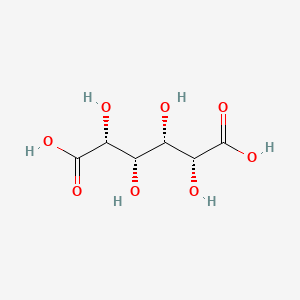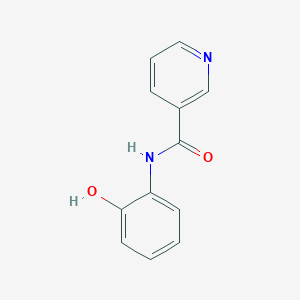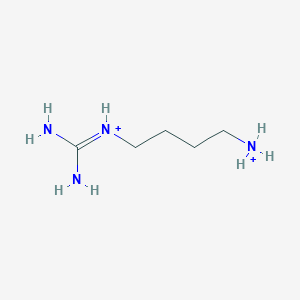
(2S)-2,3-diammoniopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ammonio-L-alanine(1+) is an alpha-amino-acid cation that is the conjugate acid of 3-amino-L-alanine. It is a conjugate acid of a 3-amino-L-alanine and a 3-amino-L-alanine zwitterion. It is a tautomer of a 3-ammonio-L-alanine.
Scientific Research Applications
Biocatalytic Production and Its Applications
Biocatalysis has been explored in the production of chiral compounds like (2S,3S)-2,3-butanediol ((2S,3S)-2,3-BD), a derivative of (2S)-2,3-diammoniopropanoate. This compound serves as a valuable building block in asymmetric synthesis, particularly in the production of high-value chiral compounds. Engineered Escherichia coli cells have been used to produce high-optical-purity (2S,3S)-2,3-BD, suggesting potential industrial applications for this process in creating chiral chemicals and pharmaceuticals (Li et al., 2012).
Computational Peptidology in Drug Design
Computational peptidology, supported by conceptual density functional theory, has been utilized in the study of antifungal tripeptides, which include derivatives of (2S)-2,3-diammoniopropanoate. This approach aids in predicting the reactivity descriptors of these peptides, thereby contributing valuable knowledge for the process of drug design and synthesis (Flores-Holguín et al., 2019).
Enhancing Production Through Cofactor Engineering
Cofactor engineering has been applied to improve the efficiency of (2S,3S)-2,3-BD production from diacetyl, a derivative of (2S)-2,3-diammoniopropanoate. By introducing enzymes like formate dehydrogenase into E. coli, the process achieved higher concentrations and yields of (2S,3S)-2,3-BD. This method signifies a promising route for biotechnological production of NADH-dependent microbial metabolites (Wang et al., 2013).
Synthesis Methods for Chiral Compounds
Efficient synthesis methods have been developed for N-substituted 1,3-oxazinan-2-ones, employing derivatives of (2S)-2,3-diammoniopropanoate. These methods involve one-pot reactions and are crucial for creating chiral products like (2S)-2-(2-oxo-1,3-oxazinan-3-yl)propanoic acid, which have applications in asymmetric synthesis and pharmaceutical chemistry (Trifunović et al., 2010).
Applications in Metabolic Engineering
Metabolic engineering of E. coli for the production of (2S,3S)-butane-2,3-diol, another derivative, has been achieved. This process represents a promising method for efficient production of such compounds, which have various industrial applications including as liquid fuels and in asymmetric synthesis (Chu et al., 2015).
properties
Product Name |
(2S)-2,3-diammoniopropanoate |
|---|---|
Molecular Formula |
C3H9N2O2+ |
Molecular Weight |
105.12 g/mol |
IUPAC Name |
(2S)-2,3-bis(azaniumyl)propanoate |
InChI |
InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)/p+1/t2-/m0/s1 |
InChI Key |
PECYZEOJVXMISF-REOHCLBHSA-O |
Isomeric SMILES |
C([C@@H](C(=O)[O-])[NH3+])[NH3+] |
SMILES |
C(C(C(=O)[O-])[NH3+])[NH3+] |
Canonical SMILES |
C(C(C(=O)[O-])[NH3+])[NH3+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(Z)-2-bromovinyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1238643.png)
![4-Methyl-2-oxochromen-7-yl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxy}acetate](/img/structure/B1238645.png)
![1-(3-Amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(4-chlorophenyl)ethanone](/img/structure/B1238646.png)
![(15R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1238647.png)


![1-[1-[4-[(4-chlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1238651.png)

![(1R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B1238655.png)
![(2S)-5-[amino(nitramido)methylidene]azaniumyl-2-azaniumylpentanoate](/img/structure/B1238656.png)

![Methyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)-4-oxoazetidin-2-yl]benzoate](/img/structure/B1238660.png)

